molecular formula C12H21Cl2N3 B1430636 6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1461715-60-5

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No. B1430636
M. Wt: 278.22 g/mol
InChI Key: VBDWARUUGSFTPV-UHFFFAOYSA-N
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Description

“6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1461715-60-5. It has a molecular weight of 278.22 g/mol . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI Code for “6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride” is 1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride” is a powder with a molecular weight of 278.22 g/mol .

Scientific Research Applications

Catalyst-free synthesis of imidazo [1,2-a] pyridines

  • Scientific Field : Environmental Chemistry
  • Summary of Application : This compound has been used in the catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction . This is an efficient and sustainable method that uses choline chloride-based deep eutectic solvent .
  • Methods of Application : The method involves a one-pot, three-component reaction of 2-amino pyridine, aromatic aldehydes and cyclohexyl isocyanide in six different choline chloride-based deep eutectic solvents in the absence of a catalyst .
  • Results or Outcomes : The method afforded the imidazo [1,2-a] pyridines in good yields of 57–87 % and reaction times of 2–6 hours . The method has several advantages such as environmentally benign and biodegradable solvent, easy purification processes by a simple filtration and methodological simplicity .

Protein Data Bank Japan (PDBj)

  • Scientific Field : Biochemistry
  • Summary of Application : This compound appears in the Protein Data Bank Japan (PDBj), which maintains the single global PDB/BMRB/EMDB archives of macromolecular structures and provides integrated tools for searching & analyzing PDB data .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the search results .

Protein Data Bank Japan (PDBj)

  • Scientific Field : Biochemistry
  • Summary of Application : This compound appears in the Protein Data Bank Japan (PDBj), which maintains the single global PDB/BMRB/EMDB archives of macromolecular structures and provides integrated tools for searching & analyzing PDB data .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the search results .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-12(2)5-7-15(8-6-12)11-4-3-10(13)9-14-11;;/h3-4,9H,5-8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDWARUUGSFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride
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6-(4,4-Dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride

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